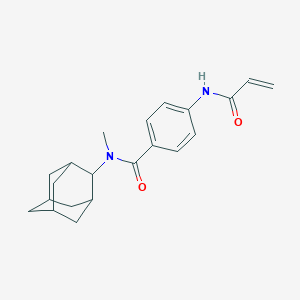

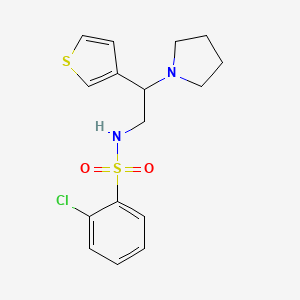

![molecular formula C11H11ClN4OS2 B2684695 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 328281-60-3](/img/structure/B2684695.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme urease, which is essential for the survival of Helicobacter pylori .

Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process results in high isolated yields .Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three heteroatoms, two nitrogens and one sulfur . The compound also contains an acetamide group .Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has shown high activity against this enzyme .Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.344 . Its melting point is between 174-176°C . The compound’s IR spectrum shows peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm-1 .科学研究应用

Synthesis and Biological Activity

Thiadiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, demonstrating significant activity. These compounds are synthesized through various chemical reactions, resulting in a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Applications

Thiadiazole derivatives have also shown promise as antimicrobial agents, with certain compounds exhibiting moderate activity against bacterial and fungal strains. This indicates their potential in addressing infections and diseases caused by these microorganisms (Sah, Bidawat, Seth, & Gharu, 2014).

Antitumor and Anticancer Properties

Research into thiadiazole compounds has also uncovered their antitumor and anticancer capabilities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been identified as potent inhibitors of specific enzymes, showing efficacy in attenuating tumor growth in vitro and in vivo models (Shukla et al., 2012). Moreover, N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities, offering a promising approach to cancer therapy (Hamama, Gouda, Badr, & Zoorob, 2013).

Molecular Modeling and Enzyme Inhibition

Some studies have explored the synthesis of thiadiazole derivatives for enzyme inhibition, revealing that these compounds can serve as effective inhibitors for various enzymes implicated in cancer progression. Molecular modeling techniques have aided in understanding the interaction between these compounds and their target enzymes, providing insights into their mechanism of action (Abu-Melha, 2021).

Structural Studies

The crystal structures of specific thiadiazole derivatives have been determined, offering detailed insights into their molecular configurations and the potential for developing more efficacious compounds based on structural modifications (Boechat et al., 2011).

未来方向

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSGZXWBTFQZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

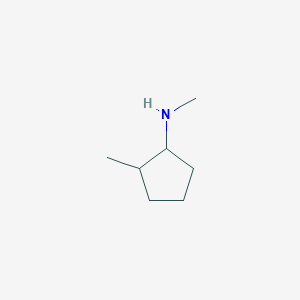

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)

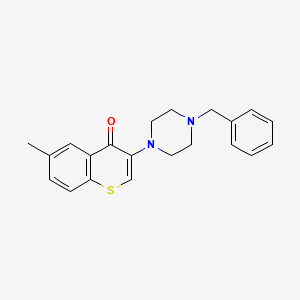

![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2684615.png)

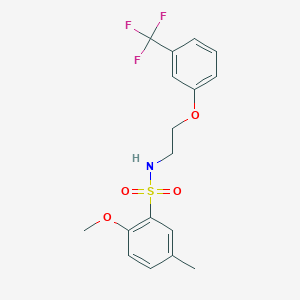

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2684623.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2684624.png)

![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)